

Synthesis and Purification of Benzquinamide Hydrochloride for Research Applications

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Compound of Interest

Compound Name: *Benzquinamide Hydrochloride*

Cat. No.: *B1666701*

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Introduction

Benzquinamide is an antiemetic agent that has been used to prevent nausea and vomiting. Its hydrochloride salt is the form typically used in research and pharmaceutical formulations. This document provides detailed protocols for the chemical synthesis, purification, and analytical characterization of **Benzquinamide Hydrochloride** for research purposes. The provided methods are based on established chemical principles and analogous syntheses of related compounds, offering a comprehensive guide for researchers, scientists, and drug development professionals.

Chemical Structure:

- IUPAC Name: 2-(acetyloxy)-N,N-diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizine-3-carboxamide hydrochloride[1]
- CAS Number: 113-69-9
- Molecular Formula: $C_{22}H_{33}ClN_2O_5$
- Molecular Weight: 441.0 g/mol

Synthesis of Benzquinamide

The synthesis of Benzquinamide involves a multi-step process starting from commercially available materials. The following protocol outlines a plausible synthetic route based on

established methodologies for the formation of the benzo[a]quinolizine core structure.

Overall Synthesis Workflow



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Caption: Workflow for the synthesis of **Benzquinamide Hydrochloride**.

Experimental Protocol

Step 1: Synthesis of 3,4-dihydro-6,7-dimethoxyisoquinoline

This step involves the cyclization of N-(3,4-dimethoxyphenethyl)acetamide using a Bischler-Napieralski reaction.

- Materials:
 - N-(3,4-dimethoxyphenethyl)acetamide
 - Phosphorus oxychloride (POCl_3)
 - Acetonitrile (anhydrous)
- Procedure:
 - Dissolve N-(3,4-dimethoxyphenethyl)acetamide (1 equivalent) in anhydrous acetonitrile.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add phosphorus oxychloride (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.

- Cool the mixture and carefully pour it onto crushed ice.
- Basify the aqueous solution with a concentrated sodium hydroxide solution to pH > 10.
- Extract the product with dichloromethane (3 x volumes).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydro-6,7-dimethoxyisoquinoline.

Step 2: Synthesis of (±)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one

This step involves the reaction of the dihydroisoquinoline with a suitable Michael acceptor followed by cyclization.

- Materials:
 - 3,4-dihydro-6,7-dimethoxyisoquinoline
 - Methyl vinyl ketone
 - Methanol
- Procedure:
 - Dissolve 3,4-dihydro-6,7-dimethoxyisoquinoline (1 equivalent) in methanol.
 - Add methyl vinyl ketone (1.2 equivalents) to the solution.
 - Heat the mixture at reflux for 24 hours.
 - Cool the reaction mixture and remove the solvent under reduced pressure.
 - The resulting crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-(acetyloxy)-N,N-diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizine-3-carboxamide (Benzquinamide free base)

This is a multi-step sequence that can be performed in a one-pot fashion, involving reduction, acylation, and amidation.

- Materials:
 - (±)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one
 - Sodium borohydride (NaBH_4)
 - Methanol
 - Acetic anhydride
 - Pyridine
 - Diethylamine
- Procedure:
 - Dissolve the quinolizinone intermediate (1 equivalent) in methanol and cool to 0 °C.
 - Add sodium borohydride (1.5 equivalents) portion-wise.
 - Stir the reaction at room temperature for 4 hours.
 - Quench the reaction by the slow addition of water.
 - Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
 - Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude alcohol.
 - Dissolve the crude alcohol in pyridine and add acetic anhydride (1.2 equivalents).
 - Stir at room temperature for 12 hours.
 - Remove the pyridine under reduced pressure.
 - To the crude acetate, add diethylamine (2 equivalents) and heat at 50 °C for 6 hours.
 - After cooling, dissolve the mixture in dichloromethane and wash with water and brine.

- Dry the organic layer, filter, and concentrate to yield crude Benzquinamide free base.

Step 4: Formation of **Benzquinamide Hydrochloride**

- Materials:

- Crude Benzquinamide free base
- Anhydrous diethyl ether
- Hydrochloric acid solution in diethyl ether (2 M)

- Procedure:

- Dissolve the crude Benzquinamide free base in a minimal amount of anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
- Collect the precipitate by vacuum filtration.
- Wash the solid with cold anhydrous diethyl ether.
- Dry the product under vacuum to yield crude **Benzquinamide Hydrochloride**.

Purification of **Benzquinamide Hydrochloride**

The primary method for the purification of **Benzquinamide Hydrochloride** is recrystallization.

Purification Workflow



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References

- 1. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
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